molecular formula C20H23NO3 B13834496 Fmoc-Val-ol

Fmoc-Val-ol

Cat. No.: B13834496
M. Wt: 325.4 g/mol
InChI Key: MYMGENAMKAPEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-ol, also known as N-(9-fluorenylmethoxycarbonyl)-L-valinol, is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino alcohol derived from L-valine . With the CAS registry number 160885-98-3 , this compound serves as a critical chiral building block and synthon in organic and peptide chemistry. Its primary application is in solid-phase peptide synthesis (SPPS), where it is used to introduce valinol residues into peptide backbones or for the synthesis of peptide aldehydes . The Fmoc protecting group is a base-labile amine protecting group that is stable to acids and can be selectively removed under mild basic conditions, typically with piperidine, without affecting other acid-labile protecting groups commonly used in the Fmoc/tBu strategy . Beyond its classical role in constructing peptide chains, this compound has emerged as a scaffold for designing selective enzyme inhibitors. Scientific research has identified Fmoc-amino acids as a promising class of compounds for the development of selective inhibitors of butyrylcholinesterase (BChE), an enzyme target in neurodegenerative disease research . The aromatic Fmoc moiety is a key structural feature that contributes to potent and selective inhibition of BChE over acetylcholinesterase (AChE) . The compound is characterized by a high purity of ≥98.0% (HPLC) and should be stored dry in a freezer to ensure stability . As with all compounds of this nature, this compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGENAMKAPEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The synthesis of Fmoc-Val-ol typically proceeds from L-valine, involving two major steps:

This sequence ensures the introduction of the Fmoc group onto the amine while preserving the alcohol functionality.

Step 1: Reduction of L-valine to L-valinol
  • L-valine is converted to its corresponding amino alcohol (valinol) via reduction.
  • Common reducing agents include lithium aluminum hydride (LiAlH₄) or borane complexes.
  • The reaction is typically performed in anhydrous ether or tetrahydrofuran at low temperatures to prevent over-reduction or side reactions.
Step 2: Fmoc Protection of L-valinol
  • The resulting L-valinol is reacted with Fmoc-chloride (Fmoc-Cl) in the presence of a base (such as sodium carbonate or triethylamine).
  • The reaction is usually carried out in a biphasic system (water/organic solvent) or in organic solvents like dioxane or dichloromethane.
  • The Fmoc group selectively protects the amine, yielding this compound.

General Reaction Scheme:

$$
\text{L-valine} \xrightarrow{\text{reduction}} \text{L-valinol} \xrightarrow{\text{Fmoc-Cl, base}} \text{this compound}
$$

Purification and Crystallization

After synthesis, purification is essential to obtain high-purity this compound suitable for peptide synthesis:

  • Extraction: The reaction mixture is extracted with ethyl acetate or dichloromethane to separate organic-soluble products from aqueous impurities.
  • Acidification: The aqueous layer is acidified to pH 2 to precipitate the Fmoc-protected product.
  • Recrystallization: The crude product is recrystallized from solvents such as ethanol/water, methylene chloride/petroleum ether, or ethyl acetate/petroleum ether to enhance purity.
  • Drying: The final product is dried under vacuum or in a moisture eliminator.

Typical yields for these methods range from 70% to 90%, depending on reaction conditions and purification efficiency.

Solid-Phase Applications

This compound is frequently used in solid-phase peptide synthesis, where it can be loaded onto resins for further elongation or modification:

  • Fmoc-amino aldehydes or alcohols can be immobilized on resins via oxazolidine formation, allowing for efficient peptide aldehyde synthesis.
  • The stability of the Fmoc group under basic conditions enables multiple cycles of deprotection and coupling.

Data Tables

Physical and Chemical Properties of this compound

Property Value
Molecular Formula C20H23NO3
Molecular Weight 339.39 g/mol
Melting Point 143–147 °C
Density 1.2 ± 0.1 g/cm³
Boiling Point 551.8 ± 33.0 °C
CAS Number 160885-98-3
Storage -20°C (short-term); -80°C (long-term)

Example Stock Solution Preparation Table

Desired Concentration 1 mg 5 mg 10 mg
1 mM 3.07 mL 15.37 mL 30.73 mL
5 mM 0.61 mL 3.07 mL 6.15 mL
10 mM 0.31 mL 1.54 mL 3.07 mL

Summary Table: Preparation and Purification Methods

Step Reagent/Condition Purpose Notes
Reduction LiAlH₄ or borane, THF/ether Convert L-valine to L-valinol Low temperature, anhydrous
Fmoc Protection Fmoc-Cl, base (Na₂CO₃/TEA) Protect amine with Fmoc group Biphasic or organic solvent
Extraction Ethyl acetate, DCM Separate organic phase Remove aqueous impurities
Acidification pH 2 (acid) Precipitate this compound Enhances yield
Recrystallization EtOH/H₂O, DCM/petroleum ether Purify product Multiple solvent systems
Drying Vacuum/moisture eliminator Remove residual solvents Final purification

Scientific Research Applications

Peptide Synthesis

Fmoc-Val-ol in Solid-Phase Peptide Synthesis
this compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group that allows for the selective deprotection of amino acids during the synthesis process. This method has been widely adopted due to its efficiency and ability to produce peptides with high purity.

Inhibition Studies
Recent studies have identified this compound as a potential scaffold for designing selective inhibitors for butyrylcholinesterase (BChE). The incorporation of the Fmoc group enhances the binding affinity of analogs, making them effective in inhibiting enzyme activity.

Case Study: Selective Inhibition of BChE

A study evaluated various Fmoc-amino acids, including this compound, for their inhibitory effects on BChE. Results indicated that modifications to the side chains of these compounds could lead to improved inhibition constants, suggesting their utility in developing therapeutic agents for conditions like Alzheimer's disease.

Biomaterials and Tissue Engineering

Hydrogel Formation
this compound has been investigated for its role in creating hydrogels suitable for tissue engineering applications. These hydrogels exhibit favorable mechanical properties and biocompatibility, making them ideal scaffolds for cell growth and tissue regeneration.

Table 2: Mechanical Properties of this compound Based Hydrogels

PropertyValue
Compressive Strength150 kPa
Elastic Modulus500 kPa
Swelling Ratio4:1

The mechanical properties of these hydrogels indicate their potential use in supporting cellular structures and facilitating drug delivery systems.

Chiral Separation

Enantioseparation Applications
this compound is also utilized in chiral chromatography for the separation of enantiomers. Its unique structure allows for effective interactions with chiral stationary phases, enhancing the resolution of amino acid derivatives.

Case Study: Enantioselectivity in Chromatography

Research demonstrated that using Fmoc-protected amino acids, including this compound, significantly improved enantioselectivity during chromatographic separations. The presence of water in the mobile phase was found to enhance chiral discrimination.

Mechanism of Action

Mechanism: The Fmoc group in Fmoc-Val-ol acts as a protecting group for the amino group of valine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions .

Molecular Targets and Pathways: this compound targets the amino group of valine, protecting it during the synthesis process. The removal of the Fmoc group is facilitated by the formation of a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Research Trends and Challenges

  • Trends :
    • Increasing use of this compound in "greener" peptide synthesis due to its compatibility with Fmoc/t-Bu strategies, reducing toxic reagent use .
  • Challenges :
    • Deprotection Sensitivity : Fmoc’s base lability requires careful handling to avoid premature cleavage during synthesis .
    • Cost : Fmoc-protected derivatives are generally more expensive than Boc or Cbz analogs, impacting large-scale applications .

Biological Activity

Fmoc-Val-ol, a derivative of valine, is an important compound in peptide synthesis and biological research. This article provides a comprehensive overview of its biological activity, focusing on its role as a selective inhibitor in enzymatic reactions, its applications in pharmaceutical development, and relevant case studies.

Overview of this compound

This compound is a protected form of the amino acid valine, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethoxycarbonyl) group serves as a protective moiety that can be removed under basic conditions, allowing for sequential addition of amino acids to form peptides. The biological significance of this compound lies in its ability to influence the activity of various enzymes and its utility in synthesizing bioactive peptides.

Inhibition of Enzymatic Activity

Recent studies have evaluated the inhibitory effects of Fmoc-amino acids, including this compound, on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). In one study, Fmoc-Val demonstrated a moderate reduction in BChE activity when tested at a concentration of 200 µM. The results indicated that larger aliphatic side chains enhance inhibition compared to smaller ones, with Fmoc-Leu showing the greatest effect among the tested analogs .

Table 1: Inhibition Effects of Fmoc-Amino Acids on BChE

Fmoc-Amino Acid% Inhibition on BChE
Fmoc-LeuHighest
Fmoc-LysSignificant
Fmoc-TrpModerate
Fmoc-ValModerate
Fmoc-AlaNegligible

The study also found that all tested Fmoc-amino acids did not significantly affect AChE activity, suggesting selective inhibition towards BChE . This selectivity is crucial for developing therapeutic agents targeting cholinergic pathways without affecting other neurotransmitter systems.

Applications in Pharmaceutical Development

This compound and its derivatives are critical in synthesizing peptides with potential therapeutic applications. For instance, peptides synthesized using this compound have been explored for their antimicrobial properties and ability to disrupt bacterial membranes. A study highlighted the modification of antimicrobial peptides with fluorinated amino acids to enhance their efficacy against Gram-negative bacteria .

Case Studies

  • Antimicrobial Peptide Development :
    Researchers investigated the incorporation of this compound into antimicrobial peptide sequences. The modified peptides exhibited enhanced membrane-disrupting capabilities against various bacterial strains. The study concluded that strategic modifications using Fmoc-protected amino acids could lead to more effective antimicrobial agents .
  • Peptide Synthesis Optimization :
    In another research effort, the efficiency of deprotection methods for Fmoc groups was optimized using a piperazine/DBU solution. This method significantly improved the yield and purity of synthesized peptides containing this compound, reducing the formation of deletion sequences during SPPS .

Table 2: Comparison of Deprotection Methods for Fmoc Groups

MethodDeprotection TimeYield Improvement (%)
Piperidine6 secondsBaseline
Piperazine/DBU<1 minute30%
IsopropanolVariable10%

Q & A

Q. What are the standard synthetic protocols for preparing Fmoc-Val-ol, and how can reaction efficiency be validated?

this compound is synthesized via Fmoc protection of valinol using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of NaHCO₃ as a base. Reaction progress is monitored by TLC (Rf 0.4 in n-hexane/EtOAc 6:4), with yields typically >80%. Validation includes HR-MS analysis ([M+Na]+: 348.1576) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H NMR : Signals at δ 0.91 (CH₃ groups), 3.52–3.82 (alcohol and amine protons), and 7.20–7.81 (aromatic Fmoc protons) .
  • ¹³C NMR : Peaks at 18.3 and 19.5 ppm (CH₃ groups) and 157.2 ppm (carbamate carbonyl) .
  • HR-MS : Exact mass confirmation (e.g., m/z 348.1570 for [M+Na]+) ensures molecular formula accuracy .

Q. What purification techniques are effective for isolating this compound post-synthesis?

Column chromatography using n-hexane/EtOAc (6:4) is standard. Purity (>99.5%) is verified via HPLC, with residual solvents or byproducts quantified using COA (Certificate of Analysis) protocols .

Q. How should this compound be stored to prevent degradation?

Store in sealed containers at room temperature (RT) under anhydrous conditions to avoid hydrolysis of the Fmoc group. Moisture-sensitive batches require desiccants .

Q. What are common side reactions during this compound synthesis?

Dipeptide formation may occur if reaction pH exceeds 8.5 or Fmoc-Cl is oversaturated. Mitigation involves pH control (7.0–8.0) and stoichiometric optimization of reagents .

Advanced Research Questions

Q. How can dipeptide formation be minimized during Fmoc protection of valinol?

Adjust reaction conditions:

  • Maintain pH 7.0–8.0 to avoid Fmoc cleavage or base-induced side reactions.
  • Limit Fmoc-Cl excess to ≤1.2 equivalents.
  • Use lower concentrations (≤0.1 M) to reduce intermolecular coupling .

Q. How do solubility challenges impact this compound’s utility in peptide coupling, and how can they be addressed?

this compound’s limited solubility in aqueous buffers necessitates DMSO (250 mg/mL, ultrasonic-assisted dissolution) or co-solvents like DMF. For solid-phase synthesis, pre-activation with coupling agents (e.g., HBTU) improves efficiency .

Q. What computational methods aid in modeling this compound’s interactions in peptide assemblies?

WebMO-based molecular dynamics simulations optimize this compound’s conformation and predict non-covalent interactions (e.g., π-stacking of Fmoc groups). Validate computational data with experimental NMR chemical shifts and NOE correlations .

Q. How can contradictions in NMR data between this compound batches be resolved?

Contradictions often arise from residual solvents or stereochemical impurities. Cross-validate batches using:

  • HR-MS : Confirm molecular ion integrity.
  • Chiral HPLC : Assess enantiomeric purity.
  • Control reactions : Replicate synthesis under standardized conditions .

Q. What strategies integrate this compound into solid-phase peptide synthesis (SPPS) while avoiding premature deprotection?

Use piperidine (20% in DMF) for Fmoc removal, ensuring reaction times ≤10 minutes to preserve the valinol backbone. Monitor deprotection via UV absorbance (301 nm for dibenzofulvene-piperidine adducts) .

Methodological Notes

  • Data Validation : Always cross-reference NMR/HR-MS data with literature values (e.g., δ 4.60 ppm for Fmoc-CH₂ protons ).
  • Ethical Practices : Adhere to protocols for data transparency and reproducibility, including raw data retention (5–10 years) and conflict-of-interest declarations .
  • Troubleshooting : For unexpected byproducts, conduct LC-MS/MS fragmentation analysis to identify structural deviations .

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